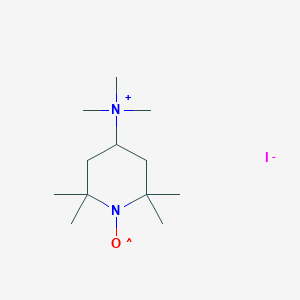
4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide is a chemical compound known for its unique properties and applications in various fields. It is a derivative of 2,2,6,6-tetramethylpiperidine-1-oxyl, commonly referred to as TEMPO, which is a stable free radical. This compound is characterized by the presence of a trimethylammonium group and an iodide ion, which contribute to its distinct chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide typically involves the following steps:
Formation of 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): This is achieved by oxidizing 2,2,6,6-tetramethylpiperidine with an appropriate oxidizing agent such as sodium hypochlorite (NaClO) in the presence of a catalytic amount of sodium bromide (NaBr).
Quaternization: The TEMPO is then reacted with methyl iodide (CH3I) to introduce the trimethylammonium group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide undergoes various chemical reactions, including:
Reduction: The compound can be reduced to its corresponding hydroxylamine derivative under appropriate conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite (NaClO) and sodium bromide (NaBr) are commonly used reagents.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be employed.
Substitution: Various nucleophiles, including halides and alkoxides, can be used.
Major Products
Oxidation: Aldehydes and ketones are the major products formed.
Reduction: The corresponding hydroxylamine derivative is produced.
Substitution: The product depends on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide involves its ability to act as a stable free radical. It can undergo redox cycling, where it alternates between its oxidized and reduced forms. This property allows it to catalyze oxidation reactions efficiently. The trimethylammonium group enhances its solubility in aqueous media, making it suitable for various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): The parent compound, known for its stability and catalytic properties.
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: A derivative with a hydroxyl group, used in similar applications.
4-Acetamido-2,2,6,6-tetramethylpiperidine-1-oxyl: Another derivative with an acetamido group, offering different reactivity.
Uniqueness
4-Trimethylammonium-2,2,6,6-tetramethylpiperidine-1-oxyl iodide is unique due to the presence of the trimethylammonium group and iodide ion, which enhance its solubility and reactivity in aqueous media. This makes it particularly useful in applications where water solubility is crucial .
Eigenschaften
CAS-Nummer |
64525-01-5 |
|---|---|
Molekularformel |
C12H27IN2O |
Molekulargewicht |
342.26 g/mol |
IUPAC-Name |
(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)-trimethylazanium;iodide |
InChI |
InChI=1S/C12H27N2O.HI/c1-11(2)8-10(14(5,6)7)9-12(3,4)13(11)15;/h10,15H,8-9H2,1-7H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BYKRTQPWTXTCDZ-UHFFFAOYSA-M |
SMILES |
CC1(CC(CC(N1[O])(C)C)[N+](C)(C)C)C.[I-] |
Kanonische SMILES |
CC1(CC(CC(N1O)(C)C)[N+](C)(C)C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![5,6-Di-p-tolyl-[1,2,4]triazine-3-thiol](/img/structure/B1608101.png)








